3-(Butylamino)-1,1,1-trifluoropropan-2-ol
Description
3-(Butylamino)-1,1,1-trifluoropropan-2-ol is a fluorinated amino alcohol characterized by a trifluoromethyl group at the C1 position and a butylamino substituent at the C3 position of the propan-2-ol backbone. The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound of interest in medicinal chemistry and materials science .
Properties
Molecular Formula |
C7H14F3NO |
|---|---|
Molecular Weight |
185.19 g/mol |
IUPAC Name |
3-(butylamino)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C7H14F3NO/c1-2-3-4-11-5-6(12)7(8,9)10/h6,11-12H,2-5H2,1H3 |
InChI Key |
IMPRTYPENHPMEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylamino)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 3-chloro-1,1,1-trifluoropropan-2-ol with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-chloro-1,1,1-trifluoropropan-2-ol+butylamine→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-(Butylamino)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various alcohol derivatives.
Scientific Research Applications
3-(Butylamino)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-(Butylamino)-1,1,1-trifluoropropan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the butylamino group can interact with various biological molecules. These interactions can modulate signaling pathways and biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 1,1,1-trifluoropropan-2-ol derivatives with varied amino substituents. Below is a systematic comparison:
Structural and Physicochemical Properties
Solubility and Stability
- 3-(Butylamino) derivative: Expected to have moderate aqueous solubility (logP ~2.5) due to the flexible butyl chain and hydrogen-bonding groups.
- Benzylamino derivative: Lower solubility in water (logP ~3.0) but enhanced stability in organic solvents like DCM .
- Cyclopropylamino derivative: Higher volatility and reactivity due to strained cyclopropane ring, limiting storage stability .
Biological Activity
3-(Butylamino)-1,1,1-trifluoropropan-2-ol is a compound characterized by its unique trifluoropropanol structure combined with a butylamino group. This combination suggests potential biological activity, particularly in pharmacological contexts. The presence of the trifluoromethyl group enhances lipophilicity, which may influence the compound's solubility and permeability in biological systems.
The molecular formula for this compound is CHFNO, with a molecular weight of approximately 201.19 g/mol. The structure features significant steric bulk due to the butyl substituent, which can affect its chemical reactivity and biological interactions.
The mechanism by which this compound exerts its effects involves interactions with various biological targets such as enzymes and receptors. The butylamine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function. Additionally, the trifluoropropanol backbone may contribute to the compound’s overall stability and reactivity.
Enzyme Interactions
Research indicates that compounds with similar structures often exhibit significant biological activities. The amino group suggests potential interactions with biological receptors or enzymes. For instance, studies on related compounds have shown their ability to modulate enzyme functions in various metabolic pathways.
Pharmacological Applications
The lipophilic nature introduced by the trifluor group may facilitate membrane permeability, enhancing bioavailability in pharmacological contexts. This characteristic is critical for drug design as it can influence absorption and distribution within the body.
Comparative Analysis
To further understand the potential biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Amino-2-propanol | Amino and hydroxyl groups | Lacks trifluoromethyl substitution |
| 4-(Di-tert-butylphenoxy)butanol | Phenoxy structure | No trifluoromethyl or amino groups |
| 3-Amino-1-hydroxy-2-propanol | Hydroxyl instead of trifluoromethyl | Simplified structure without fluorine |
The uniqueness of this compound lies in its combination of sterically bulky butyl groups and trifluoromethyl functionality alongside an amino group. This combination potentially enhances both its chemical reactivity and biological activity compared to simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
